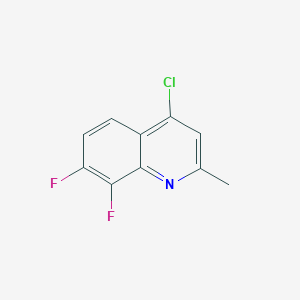

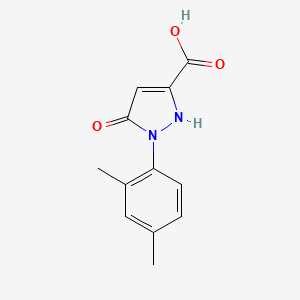

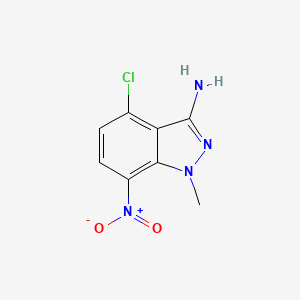

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” involves several steps including bromination, cyclization, catalytic dechlorination, and hydrogenation reduction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorine-Containing Derivatives

- The compound and its derivatives are used in the synthesis of fluorine-containing azomethines and amides. These fluorinated compounds exhibit enhanced properties, including reactivity and biological activity due to the presence of fluorine. For example, fluorinated amines obtained from these derivatives showed a synergistic effect in compositions with insecticides, indicating their potential application in agricultural chemistry (Petkevich et al., 2018).

Development of Building Blocks for Organic Synthesis

- Research has focused on creating 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. These derivatives serve as versatile building blocks in organic synthesis, enabling the development of fluorinated analogs of various pharmaceuticals and bioactive molecules, showcasing their importance in medicinal chemistry and drug design (Chalyk et al., 2019).

Antimicrobial Activity

- The antimicrobial potential of certain derivatives has been explored, demonstrating that compounds synthesized from 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde exhibit significant antibacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents and contributes to the ongoing search for novel therapeutics to combat resistant microbial strains (Mistry et al., 2016).

Structural and Optical Properties

- Studies have been conducted on the structural and optical properties of related fluorophenyl-isoxazole derivatives, emphasizing their potential in materials science, especially in the design of materials with specific electronic and optical properties. This research can lead to applications in nonlinear optics and photovoltaic devices (Mary et al., 2015).

Antitubercular Activity

- New phenylisoxazole isoniazid derivatives have been synthesized, showing moderate bioactivity against Mycobacterium tuberculosis. This illustrates the role of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde derivatives in the discovery of new antitubercular agents, contributing to the fight against tuberculosis (Carrasco et al., 2021).

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEKTJAIKFOVIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676412 |

Source

|

| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde | |

CAS RN |

808740-52-5 |

Source

|

| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)

![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)

![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)

![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)